molecular formula C16H20N4O3S B5587519 N-{(3S*,4R*)-1-[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide

N-{(3S*,4R*)-1-[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide

Cat. No.: B5587519
M. Wt: 348.4 g/mol
InChI Key: SVIHEXMHABEBJF-DGCLKSJQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{(3S*,4R*)-1-[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide is a useful research compound. Its molecular formula is C16H20N4O3S and its molecular weight is 348.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 348.12561169 g/mol and the complexity rating of the compound is 670. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Researchers have explored the synthesis of new heterocyclic compounds incorporating various moieties to evaluate their antimicrobial activities. For instance, the synthesis of heterocycles with an antipyrine moiety has shown potential antimicrobial properties. These compounds were prepared using key intermediates and tested for their effectiveness against microbial agents, showcasing the diverse applications of such chemical structures in developing antimicrobial agents (Bondock et al., 2008).

Antiproliferative and Insecticidal Assessment

The compound's framework has also been utilized in synthesizing derivatives with potential antiproliferative activity against various cancer cell lines. This demonstrates the compound's relevance in oncological research, where new therapeutic agents are constantly being sought (Alqahtani & Bayazeed, 2020). Additionally, derivatives have been assessed for insecticidal properties against agricultural pests, further highlighting the compound's versatility in scientific research applications (Fadda et al., 2017).

Molecular Docking and Anti-inflammatory Activities

Molecular docking studies have been conducted to understand the interactions of synthesized compounds with biological targets, providing insights into their potential therapeutic uses. This approach helps in the rational design of new drugs with improved efficacy and specificity. Furthermore, the evaluation of anti-inflammatory activities of acetamido pyrrolyl azoles derivatives showcases the potential of these compounds in treating inflammation-related conditions (Sowmya et al., 2017).

Properties

IUPAC Name

N-[(3S,4R)-1-(5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)-4-propylpyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-3-4-11-8-19(9-13(11)18-10(2)21)14(22)12-7-17-16-20(15(12)23)5-6-24-16/h5-7,11,13H,3-4,8-9H2,1-2H3,(H,18,21)/t11-,13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVIHEXMHABEBJF-DGCLKSJQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CC1NC(=O)C)C(=O)C2=CN=C3N(C2=O)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1CN(C[C@H]1NC(=O)C)C(=O)C2=CN=C3N(C2=O)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.